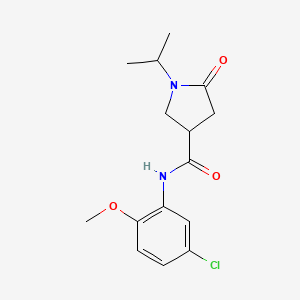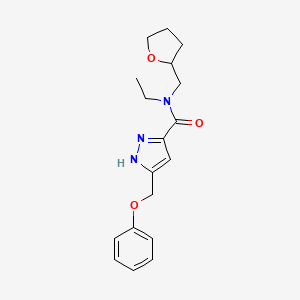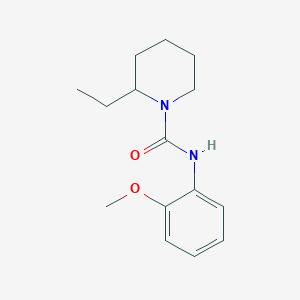
N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide, also known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This pathway plays a crucial role in cellular stress responses and has been implicated in the pathogenesis of several diseases, including neurodegenerative disorders, cancer, and diabetes.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in neurodegenerative disorders, particularly Parkinson's disease (PD). In preclinical studies, this compound has been shown to protect dopaminergic neurons from cell death induced by oxidative stress and other insults. It has also been shown to improve motor function and reduce neuroinflammation in animal models of PD. In addition, this compound has been investigated for its potential anti-tumor effects in various cancer cell lines.
作用機序
N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide inhibits the JNK pathway by binding to the ATP-binding site of JNK. This prevents the activation of downstream transcription factors, such as c-Jun, which are involved in cell death and inflammation. By inhibiting JNK, this compound protects cells from oxidative stress and other insults that can cause cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects in PD, this compound has been shown to reduce inflammation and cell death in models of stroke, traumatic brain injury, and spinal cord injury. It has also been shown to have anti-tumor effects in various cancer cell lines, although the mechanism of action is not fully understood.
実験室実験の利点と制限
One advantage of N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide is that it is a small molecule inhibitor that can be easily synthesized and administered in vitro and in vivo. However, one limitation is that it is not selective for JNK and can also inhibit other kinases, such as p38 and ERK, at high concentrations. This can complicate the interpretation of experimental results and limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more selective JNK inhibitors that can be used in clinical trials for neurodegenerative disorders and other diseases. Another area of interest is the identification of biomarkers that can be used to predict the response to JNK inhibitors in patients. Finally, the potential use of this compound in combination with other therapies, such as stem cell transplantation or gene therapy, for the treatment of PD and other disorders should be investigated.
合成法
N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a multi-step process starting from 5-chloro-2-methoxybenzoic acid. The first step involves the synthesis of 5-chloro-2-methoxybenzoyl chloride, which is then reacted with isopropylamine to obtain N-(5-chloro-2-methoxyphenyl)-1-isopropyl-2-oxoindoline-3-carboxamide. This intermediate is then reacted with sodium borohydride and acetic acid to obtain this compound.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-9(2)18-8-10(6-14(18)19)15(20)17-12-7-11(16)4-5-13(12)21-3/h4-5,7,9-10H,6,8H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYLJNBJINZAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(cyclopropylcarbonyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5293235.png)
![methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5293237.png)
![5-(3-ethoxy-4-methoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5293240.png)
![rel-(1S,3R)-3-amino-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5293241.png)
![N-(3-methyl-4-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenyl)acetamide](/img/structure/B5293244.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]acetamide](/img/structure/B5293248.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B5293257.png)
![ethyl 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5293261.png)
![4-({2-(2-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(1-piperidinyl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5293272.png)

![1-methyl-2-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5293288.png)

![4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5293302.png)